Fmoc-L-Orn(Z)-OH

Solid-Phase Peptide Synthesis Side-Reaction Mitigation Protecting Group Orthogonality

Fmoc-L-Orn(Z)-OH (CAS 138775-07-2) is a protected derivative of the non-proteinogenic amino acid ornithine, fundamental to Fmoc/tBu solid-phase peptide synthesis (SPPS). The compound features an orthogonal protecting group strategy: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amine for stepwise chain elongation, while the side-chain δ-amine is protected by the acid-labile benzyloxycarbonyl (Z) group, which is stable to the basic conditions used for Fmoc removal.

Molecular Formula C28H28N2O6
Molecular Weight 488.5 g/mol
Cat. No. B13384719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Orn(Z)-OH
Molecular FormulaC28H28N2O6
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)
InChIKeyQRBAKCWBDLHBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Orn(Z)-OH: A Core Building Block for Orthogonal Solid-Phase Peptide Synthesis


Fmoc-L-Orn(Z)-OH (CAS 138775-07-2) is a protected derivative of the non-proteinogenic amino acid ornithine, fundamental to Fmoc/tBu solid-phase peptide synthesis (SPPS). The compound features an orthogonal protecting group strategy: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amine for stepwise chain elongation, while the side-chain δ-amine is protected by the acid-labile benzyloxycarbonyl (Z) group, which is stable to the basic conditions used for Fmoc removal [1]. This dual protection enables the site-specific introduction of ornithine residues, a critical step for accessing complex peptide topologies such as macrocycles and branched architectures .

Orthogonal Fmoc/Z protection for SPPS
Site-specific ornithine introduction
Enables macrocyclic and branched peptide topologies
Compatible with Fmoc/tBu protocols

Why Fmoc-L-Orn(Z)-OH Cannot Be Casually Substituted: The Orthogonality Imperative


The selection of a side-chain protecting group for ornithine is not arbitrary; it dictates the entire synthetic strategy and determines the feasibility of accessing specific molecular architectures. The Z group's unique stability profile—resistant to the piperidine used for iterative Fmoc removal but cleavable by hydrogenolysis or strong acid—creates a distinct orthogonal window. This contrasts sharply with other common side-chain protections like Alloc, which are known to cause premature α-Fmoc removal due to the generation of a basic amine upon deprotection, a side reaction that can cleave up to 20% of Fmoc groups and catastrophically compromise synthesis [1]. Similarly, substituting with Boc, which is also acid-labile, eliminates the ability to perform selective on-resin side-chain manipulations before final global deprotection. Therefore, generic substitution without considering these orthogonal constraints risks synthetic failure, low yields, or the inability to produce the target peptide.

Fmoc-Orn(Alloc)-OH Alloc deprotection generates base causing premature α-Fmoc removal, compromising synthesis
Fmoc-Orn(Boc)-OH Boc is acid-labile, preventing selective on-resin side-chain manipulation for cyclization

Quantitative Differentiation: Fmoc-L-Orn(Z)-OH vs. Closest Analogs in Fmoc-SPPS


Side-Chain Stability: Avoiding the 20% α-Fmoc Loss Associated with Alloc Deprotection

A key differentiator for Fmoc-L-Orn(Z)-OH is the stability of its Z protecting group compared to the Alloc group. While the Z group is stable to the piperidine conditions used for Fmoc removal, the removal of an Alloc group on an ornithine side chain generates a highly basic free amine. This in situ base can prematurely cleave adjacent Fmoc protecting groups, a side reaction that has been quantified to remove up to 20% of the α-Fmoc groups present, leading to sequence deletions and significantly reduced yield and purity [1]. Fmoc-L-Orn(Z)-OH is entirely free from this side reaction.

Side-Chain Stability: Fmoc Loss
Head-to-head
0% vs. up to 20% α-Fmoc removal
Supports higher crude purity and yield
Standard piperidine Fmoc deprotection
Solid-Phase Peptide Synthesis Side-Reaction Mitigation Protecting Group Orthogonality

Orthogonal Deprotection: Enabling On-Resin Side-Chain Manipulation for Cyclic Peptides

The Z group's orthogonality to both Fmoc and tBu protecting groups provides a distinct synthetic advantage over alternatives like Boc. The Z group is stable to the trifluoroacetic acid (TFA) conditions used to remove tBu side-chain protections and cleave the peptide from the resin, whereas a Boc group is not [1]. This differential stability allows for the selective on-resin deprotection of the ornithine side chain using catalytic hydrogenation or hydrogen fluoride (HF), enabling subsequent cyclization or conjugation reactions while the peptide remains anchored to the solid support. This strategic step is not feasible with Fmoc-Orn(Boc)-OH, where both side-chain and tBu protections are cleaved simultaneously.

Orthogonal Deprotection (TFA stability)
Class-level
Z stable to TFA; Boc is removed
Enables selective on-resin side-chain manipulation
Supplier data; review with vendor
Cyclic Peptides Macrocyclization Orthogonal Protection

Purity Standard: ≥98% HPLC Purity for Reliable Peptide Synthesis

Procurement decisions are often driven by a product's quality and reliability. For Fmoc-L-Orn(Z)-OH, a standard specification is a purity of ≥ 98% as determined by HPLC . This high level of purity is critical for minimizing the accumulation of deletion and truncation sequences during SPPS. Even a small percentage of impurity in a single amino acid building block can lead to a disproportionate decrease in the yield and purity of the final, often long and complex, target peptide.

Purity Standard (HPLC)
Data to verify
≥ 98%
Meets typical SPPS purity requirements
Vendor specification; verify independently
Peptide Synthesis Quality Control Reproducibility

Fmoc-L-Orn(Z)-OH: Proven Application Scenarios in Research and Industrial Synthesis


Synthesis of Macrocyclic Peptides via On-Resin Cyclization

The orthogonal stability of the Z group to TFA enables the selective, on-resin deprotection of the ornithine side chain via hydrogenolysis. This generates a free amine for subsequent on-resin head-to-tail or side-chain-to-tail cyclization, a crucial step in the synthesis of macrocyclic peptides, many of which are important drug leads (e.g., antibiotics, antifungals) . This strategy avoids the need for post-cleavage protection/deprotection, significantly streamlining the workflow [1].

Construction of Branched Peptides and Peptide Dendrimers

Fmoc-L-Orn(Z)-OH serves as a key branching point in the synthesis of multiple antigenic peptides (MAPs) and peptide dendrimers. The orthogonality of the Fmoc and Z groups allows for the independent, sequential elongation of peptide chains from both the α- and δ-amino groups of a single ornithine residue, enabling the controlled assembly of complex, branched architectures .

Development of Antimicrobial Peptide (AMP) Analogs

Fmoc-L-Orn(Z)-OH is instrumental in structure-activity relationship (SAR) studies of AMPs. For example, researchers use this building block to replace lysine residues with ornithine to probe the effect of side-chain length and charge distribution on antimicrobial potency and selectivity. Studies have shown that such substitutions can enhance both antibacterial and anticancer activity in peptides like aurein 1.2 .

Synthesis of Peptide Nucleic Acid (PNA) Oligomers

The ornithine backbone, introduced via Fmoc-L-Orn(Z)-OH, is used as a chiral scaffold for peptide nucleic acids (PNA). The orthogonal protection is essential for the Fmoc-based submonomeric synthesis strategy, allowing for the sequential introduction of nucleobases onto the ornithine side chain to create chiral PNA oligomers for antisense and diagnostic applications [1].

Application
Selection Property
Validation Focus
Macrocyclic peptide synthesis
Orthogonal Z protection (TFA stability)
On-resin cyclization workflow efficiency
Branched peptide dendrimers
Dual Fmoc/Z orthogonality
Sequential α- and δ-chain elongation control
Antimicrobial peptide SAR studies
Orn for Lys substitution context
Antimicrobial screening endpoint interpretation
Peptide nucleic acid (PNA) research
Chiral ornithine scaffold
Submonomeric assembly fidelity

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